![molecular formula C14H10N2O2 B11950812 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- CAS No. 61760-26-7](/img/structure/B11950812.png)
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- is a nitrogen-containing bicyclic heterocycle. This compound has garnered significant attention due to its wide range of applications in pharmaceuticals, agrochemicals, and material sciences. The pyrido[1,2-a]pyrimidine scaffold is particularly important in drug discovery and development, exhibiting various biological activities such as antipsychotic, tranquilizing, antioxidant, anticancer, antiulcer, antihypertensive, antidepressant, antiallergic, antiplasmodial, and spinal muscular atrophy (SMA) drugs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- can be achieved through various methods. One notable method involves a one-pot tandem CuI-catalyzed C–N bond formation and intramolecular amidation reaction. This reaction is carried out at 130°C in dimethylformamide (DMF), using 2-halopyridine and (Z)-3-amino-3-arylacrylate ester as starting materials. This protocol is known for its simplicity, broad substrate scope, good functional group tolerance, and scalability .
Industrial Production Methods
Industrial production methods for this compound often involve transition metal-catalyzed protocols. These include Pd-catalyzed regioselective C–H alkenylation, Pd-catalyzed enolic C–OH activation-arylation, Pd-catalyzed carbonylative cycloamidation of ketoimines, Mn-catalyzed carbonylative alkyne annulations, Ag-catalyzed one-pot cyclization of 2-aminopyridines and alkynoates, and Rh-catalyzed three-component coupling of aldehydes, 2-aminopyridines, and diazo esters .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, reduction may yield amine derivatives, and substitution reactions may yield various substituted pyrido[1,2-a]pyrimidine derivatives .
Applications De Recherche Scientifique
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- has numerous scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of agrochemicals and materials.
Mécanisme D'action
The mechanism of action of 2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pirenperone: A tranquilizer with a similar pyrido[1,2-a]pyrimidine scaffold.
Seganserin: An antipsychotic agent.
Lusaperidone: An antidepressant.
Risdiplam: A drug used for treating spinal muscular atrophy.
Uniqueness
2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl- stands out due to its broad range of biological activities and its versatility in synthetic chemistry. Its unique structure allows for various modifications, making it a valuable compound in drug discovery and development .
Propriétés
Numéro CAS |
61760-26-7 |
|---|---|
Formule moléculaire |
C14H10N2O2 |
Poids moléculaire |
238.24 g/mol |
Nom IUPAC |
3-phenylpyrido[1,2-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H10N2O2/c17-13-12(10-6-2-1-3-7-10)14(18)16-9-5-4-8-11(16)15-13/h1-9,12H |
Clé InChI |
SAGNZOWBDHLCJD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(=O)N=C3C=CC=CN3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


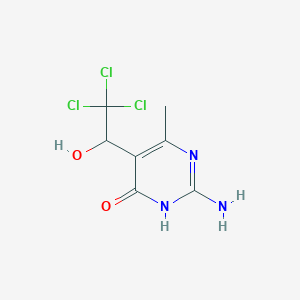
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)
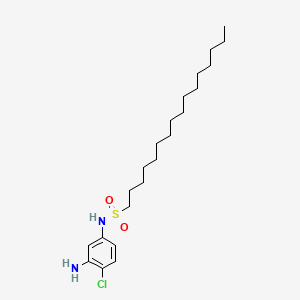

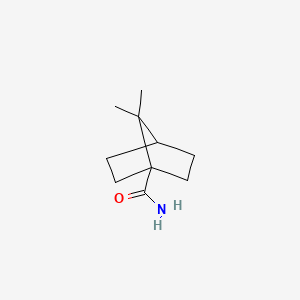
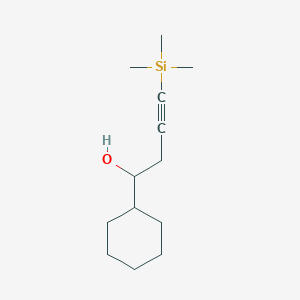

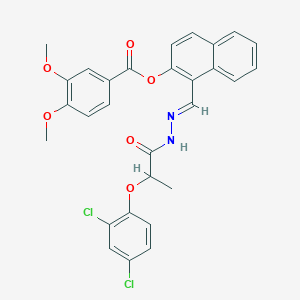


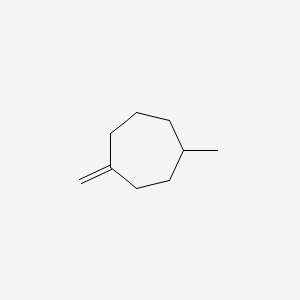
![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

